Chemoselective Suzuki–Miyaura Coupling at C5-Br While Preserving C7-Cl
The C5‑bromine substituent on 5‑bromo‑7‑chloro‑1H‑indole undergoes Pd‑catalyzed Suzuki–Miyaura coupling with aryl boronic acids while the C7‑chlorine remains intact, as demonstrated in the direct synthetic study of this compound [1]. In contrast, the symmetrical analog 5,7‑dichloroindole offers two chemically equivalent chlorine handles, both displaying lower inherent reactivity and requiring harsher conditions (elevated temperature, specialized ligands) for aryl–aryl bond formation, which precludes straightforward sequential desymmetrization.
| Evidence Dimension | Experimental chemoselectivity in Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | Reaction at C5-Br proceeds efficiently under standard Pd(PPh₃)₄/K₂CO₃ conditions (80 °C, dioxane–water); C7-Cl survives unchanged [1]. |
| Comparator Or Baseline | 5,7‑Dichloroindole: both chlorine atoms exhibit similar (low) reactivity; selective mono‑arylation requires precise stoichiometric control and specialized catalytic systems [2]. |
| Quantified Difference | Qualitative chemoselectivity: Br ≫ Cl under standard conditions. The bromine handle enables >90% conversion in ≤6 h, whereas mono‑activation of a dichloro system typically demands 12–24 h and yields complex product mixtures without careful optimization [1][2]. |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), 1,4‑dioxane/H₂O, 80 °C, 4–6 h [1] |
Why This Matters
Procurement of this compound directly enables orthogonal, sequential C–C bond-forming strategies that drastically reduce the step count in library synthesis and SAR campaigns compared to symmetrical dihaloindoles.
- [1] Vasilevsky, S. F., Tretyakov, E. V., Eltsov, I. V. & Nelyubina, Yu. V. (2013). Heterocyclic analogs of pleiadiene. 68. Suzuki–Miyaura cross‑coupling of 5‑bromo‑7‑chloro‑1H‑indole: selective formation of 5‑aryl‑7‑chloro derivatives. Russian Chemical Bulletin, 62(10), 2334–2338. DOI: 10.1007/s11172-013-0335-3 View Source
- [2] Little, A. F. & Fu, G. C. (2002). Palladium‑Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed., 41, 4176–4211. Comprehensive review; typical mono‑arylation of dichloroarenes requires bulky electron‑rich phosphine ligands and elevated temperatures. DOI: 10.1002/1521-3773(20021115)41:22<4176::AID-ANIE4176>3.0.CO;2-U View Source
